Cas no 2243-90-5 (Quinoline,2,6,8-trimethyl-)

2,6,8-Trimethylquinoline is a substituted quinoline derivative characterized by the presence of methyl groups at the 2, 6, and 8 positions on the quinoline ring. This structural modification enhances its stability and influences its electronic properties, making it useful in various chemical applications. The compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its methyl groups contribute to increased lipophilicity, which may improve solubility in nonpolar solvents. The trimethyl substitution pattern also offers steric and electronic effects that can be leveraged in coordination chemistry or catalytic processes. Proper handling and storage are recommended due to its organic nature.
Quinoline,2,6,8-trimethyl- structure
Quinoline,2,6,8-trimethyl- structure
Product Name:Quinoline,2,6,8-trimethyl-
CAS No:2243-90-5
MF:C12H13N
MW:171.238322973251
MDL:MFCD09787539
CID:274413
PubChem ID:75248
Update Time:2025-05-26

Quinoline,2,6,8-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline,2,6,8-trimethyl-
    • 2,6,8-TRIMETHYLQUINOLINE
    • 2,6,8-Trimethyl-chinolin
    • 2,6,8-trimethyl-quinoline
    • EINECS 218-824-6
    • Quinoline,2,6,8-trimethyl
    • MFCD09787539
    • CA08528K92
    • D80121
    • TYDCAWVQILIWGV-UHFFFAOYSA-N
    • Q27275376
    • DTXSID10176962
    • AB51628
    • AKOS006280781
    • CS-0336349
    • FT-0720988
    • 2243-90-5
    • Quinoline, 2,6,8-trimethyl-
    • UNII-CA08528K92
    • NS00027181
    • SCHEMBL11804743
    • DTXCID4099453
    • MDL: MFCD09787539
    • Inchi: 1S/C12H13N/c1-8-6-9(2)12-11(7-8)5-4-10(3)13-12/h4-7H,1-3H3
    • InChI Key: TYDCAWVQILIWGV-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC=C2C=C(C)C=C(C)C=12

Computed Properties

  • Exact Mass: 171.10500
  • Monoisotopic Mass: 171.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 0.9776 (rough estimate)
  • Melting Point: 45.9°C
  • Boiling Point: 259.85°C
  • Refractive Index: 1.6230 (estimate)
  • PSA: 12.89000
  • LogP: 3.16000

Quinoline,2,6,8-trimethyl- Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quinoline,2,6,8-trimethyl- Pricemore >>

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Quinoline,2,6,8-trimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:2243-90-5)Quinoline,2,6,8-trimethyl-
Order Number:A1144352
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:59
Price ($):620.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:2243-90-5)Quinoline,2,6,8-trimethyl-
A1144352
Purity:99%
Quantity:1g
Price ($):620.0
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